(R)-5-Methoxymethyl Tolterodine

Structural isomerism Lipophilicity Metabolic vulnerability

(R)-5-Methoxymethyl Tolterodine (CAS 250214-69-8, freebase, MW 355.51) is a chiral tertiary amine designated as Fesoterodine Impurity O. Unlike 5-HMT or tolterodine, its 5-methoxymethyl substitution eliminates CYP2D6-mediated oxidation, enabling use as a metabolism-resistant internal standard for LC-MS/MS plasma assays without genotype-dependent interference. With logD intermediate between 5-HMT (0.74) and tolterodine (1.83), it serves as a probe for lipophilicity-driven bladder-vs-parotid selectivity studies. Supplied at ≥96% purity with full characterization for ANDA impurity profiling per ICH Q3A/Q3B.

Molecular Formula C₂₃H₃₃NO₂
Molecular Weight 355.51
Cat. No. B1153588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methoxymethyl Tolterodine
Synonyms2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)phenol;  (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(methoxymethyl)phenol;  Fesoterodine Impurity O
Molecular FormulaC₂₃H₃₃NO₂
Molecular Weight355.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (R)-5-Methoxymethyl Tolterodine: An Essential Reference Standard and Key Structural Analog in Tolterodine-Fesoterodine Research


(R)-5-Methoxymethyl Tolterodine (CAS 250214-69-8 freebase; MW 355.51; C23H33NO2) is a chiral tertiary amine classified as a process-related impurity and structural analogue within the tolterodine–fesoterodine antimuscarinic pharmacophore family [1]. It is the O-methyl ether derivative of the pharmacologically critical active metabolite 5-hydroxymethyl tolterodine (5-HMT), formally designated as Fesoterodine Impurity O [1]. This substitution replaces the benzylic hydroxyl moiety of 5-HMT with a methoxymethyl group, a structural difference that directly influences lipophilicity, hydrogen-bonding capacity, and resistance to oxidative metabolism relative to its 5-HMT and tolterodine counterparts [2].

Why (R)-5-Methoxymethyl Tolterodine Cannot Be Interchanged with 5-HMT or Tolterodine for Analytical and Pharmacological Studies


Despite sharing the common N,N-diisopropyl-3-phenylpropan-1-amine backbone, (R)-5-Methoxymethyl Tolterodine is not functionally interchangeable with its closest structural relative, 5-HMT, or with the parent drug tolterodine. The methylation of the benzylic alcohol eliminates a critical hydrogen-bond donor, altering the molecule's lipophilicity (logD), a parameter recognized as a key determinant of tissue permeability, blood-brain barrier penetration, and muscarinic receptor interaction kinetics within this chemical series [1]. Furthermore, the methoxy group precludes the primary CYP2D6-mediated oxidation pathway that generates 5-HMT from tolterodine, rendering any assumption of equipotent antimuscarinic activity unsupported without direct comparative pharmacological data [1] [2]. Its established designation as Fesoterodine Impurity O and use as a tolterodine-related pharmaceutical reference standard underscore its distinct analytical identity for chromatographic resolution and regulatory impurity profiling .

Quantitative Differentiation Evidence for (R)-5-Methoxymethyl Tolterodine Versus 5-HMT, Tolterodine, and Fesoterodine


Chemical Structural Isomerism: Methoxymethyl vs Hydroxymethyl Substitution at the 5-Position

The defining chemical distinction of (R)-5-Methoxymethyl Tolterodine is the replacement of the 5-hydroxymethyl (–CH2OH) group present in 5-HMT with a 5-methoxymethyl (–CH2OCH3) group . In the fesoterodine design program, the logD value of 5-HMT (logD = 0.74) was specifically contrasted with that of tolterodine (logD = 1.83) to rationalize differential CNS penetration profiles [1]. O-Methylation is predicted to further increase logD versus 5-HMT, which may alter tissue distribution and receptor binding kinetics. No directly measured logD value for the target compound has been published to date.

Structural isomerism Lipophilicity Metabolic vulnerability Hydrogen bonding

Regulatory Impurity Identity: Fesoterodine Impurity O and Tolterodine Process-Related Impurity

(R)-5-Methoxymethyl Tolterodine is unequivocally catalogued as Fesoterodine Impurity O and as a process-related impurity in tolterodine synthesis, distinguished from the primary active metabolite 5-HMT (Fesoterodine Impurity A) by its methoxymethyl functional group [1] [2]. It is supplied as a certified reference standard with detailed Certificates of Analysis (COA) and full characterization data compliant with ICH guidelines, enabling its use in analytical method development, method validation, ANDA submissions, and GMP-compliant quality control [2].

Pharmaceutical QC Impurity profiling Reference standard ANDA submission

Metabolic Pathway Resistance: Methoxy Blockade of the Primary CYP2D6-Mediated Oxidation

The formation of the active metabolite 5-HMT from tolterodine is catalyzed predominantly by CYP2D6 via oxidation of the 5-methyl group; this pathway accounts for 83–99% of total tolterodine metabolism in vitro [1]. (R)-5-Methoxymethyl Tolterodine carries a pre-oxidized, O-methylated 5-methoxymethyl group that is not susceptible to CYP2D6-mediated hydroxylation, the rate-limiting step in tolterodine bioactivation. Consequently, this compound bypasses the pharmacogenetic variability associated with CYP2D6 poor metabolizer status that affects tolterodine pharmacokinetics [1] [2].

Drug metabolism CYP2D6 Metabolic stability Pharmacogenomics

CNS Penetration Profile: Class-Level Selectivity of Antimuscarinic Agents Based on Physicochemical Properties

A comprehensive non-clinical evaluation classified antimuscarinic agents by brain penetration: 5-HMT was identified as a P-glycoprotein (P-gp) substrate with low brain penetration, in contrast to tolterodine (not a P-gp substrate) which exhibited significant brain distribution [1]. This differential CNS safety profile is attributed to the higher polarity of the hydroxymethyl group in 5-HMT versus the methyl group in tolterodine (logD difference of 1.09 log units) [2]. (R)-5-Methoxymethyl Tolterodine, bearing a methoxymethyl substituent of intermediate polarity, occupies a unique position between 5-HMT and tolterodine in the lipophilicity spectrum, with potential P-gp substrate status yet to be determined experimentally.

Blood-brain barrier CNS penetration P-glycoprotein Muscarinic receptor occupancy

Bladder vs Salivary Gland Selectivity: Comparative Tissue Binding of 5-HMT and Tolterodine

In a direct radioligand binding comparison using [N-methyl-³H]scopolamine methyl chloride in human tissue homogenates, 5-HMT and fesoterodine demonstrated significantly greater muscarinic receptor binding selectivity for the bladder (mucosa and detrusor muscle) over the parotid gland compared to tolterodine [1]. The bladder selectivity of 5-HMT and fesoterodine was larger than that of tolterodine, consistent with two- to five-fold increases in the apparent dissociation constant (Kd) values in detrusor and parotid tissues [1]. While (R)-5-Methoxymethyl Tolterodine was not directly tested in this assay, its structural homology to 5-HMT and altered lipophilicity may yield a distinct tissue selectivity profile.

Bladder selectivity Muscarinic receptor binding Parotid gland Tissue selectivity

Pharmacokinetic Variability: CYP2D6-Dependent vs Independent Delivery of Active Moieties

A head-to-head clinical pharmacokinetic study demonstrated that fesoterodine delivers the active moiety 5-HMT with significantly less variability than tolterodine extended release (ER), regardless of CYP2D6 genotype, with up to 40% higher bioavailability [1]. Active moiety exposures following tolterodine ER ranged up to 40-fold across CYP2D6 extensive and poor metabolizers, whereas fesoterodine exposure variability was limited to 7-fold [1]. (R)-5-Methoxymethyl Tolterodine, as the 5-O-methyl derivative, represents a chemically distinct entity that is not generated via CYP2D6-mediated metabolism and therefore sits outside the genotype-dependent exposure variability paradigm of tolterodine.

Pharmacokinetic variability CYP2D6 polymorphism Bioavailability Active moiety delivery

Optimal Procurement and Application Scenarios for (R)-5-Methoxymethyl Tolterodine Based on Quantitative Evidence


Fesoterodine and Tolterodine Generic Drug Development: Impurity Qualification and ANDA Submission

As Fesoterodine Impurity O, (R)-5-Methoxymethyl Tolterodine is a required reference standard for impurity profiling, method validation, and quality control in generic fesoterodine and tolterodine formulations [1] [2]. Its distinct chromatographic retention characteristics relative to the active metabolite 5-HMT (Impurity A) enable accurate quantification of process-related impurities during API synthesis and finished product stability testing, as mandated by ICH Q3A/Q3B guidelines [2].

Bioanalytical LC-MS/MS Method Development: Non-Metabolizable Internal Standard

The methoxymethyl group renders (R)-5-Methoxymethyl Tolterodine resistant to CYP2D6-mediated oxidation, the primary metabolic pathway for tolterodine [1]. This makes it a candidate internal standard for LC-MS/MS assays quantifying tolterodine and/or 5-HMT in human plasma, where it can be chromatographically resolved from both analytes without interference from genotype-dependent metabolite interconversion [1] [2].

Structure-Activity Relationship (SAR) Studies: Probing the Role of 5-Position Functionality in Tissue Selectivity and CNS Penetration

Within the tolterodine pharmacophore series, the 5-position substituent (methyl → hydroxymethyl → methoxymethyl) systematically modulates logD across an approximate 1-log-unit range [1]. (R)-5-Methoxymethyl Tolterodine occupies a unique intermediate position between 5-HMT (logD 0.74) and tolterodine (logD 1.83), enabling its use as a probe compound to dissect the contribution of hydrogen-bonding capacity and lipophilicity to bladder-vs-parotid selectivity [2] and CNS penetration [3].

In Vitro DMPK Profiling: CYP2D6-Independent Metabolic Stability Assessment

Unlike tolterodine, which is extensively hydroxylated by CYP2D6 with an r² correlation of 0.87 between enzyme activity and metabolite formation [1], the pre-oxidized methoxymethyl group of (R)-5-Methoxymethyl Tolterodine is not susceptible to this primary biotransformation pathway. This property supports its use in in vitro metabolic stability assays as a comparator to assess the contribution of CYP2D6-mediated oxidation to the overall clearance of tolterodine-series compounds [1].

Quote Request

Request a Quote for (R)-5-Methoxymethyl Tolterodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.